Cas no 1805431-04-2 (Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate)

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate is a specialized pyridine derivative featuring a unique combination of functional groups, including an aminomethyl, difluoromethyl, and iodo substituent, along with an ester moiety. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the iodine substituent. The difluoromethyl group enhances metabolic stability, while the aminomethyl and ester functionalities provide sites for further derivatization. Its structural complexity makes it a valuable intermediate for synthesizing biologically active molecules, particularly in the development of fluorine-containing compounds. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate structure
1805431-04-2 structure
Product name:Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate
CAS No:1805431-04-2
MF:C10H11F2IN2O2
MW:356.107821702957
CID:4894815

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate
    • Inchi: 1S/C10H11F2IN2O2/c1-17-8(16)3-7-6(13)2-5(4-14)9(15-7)10(11)12/h2,10H,3-4,14H2,1H3
    • InChI Key: NTSIBUBRLNODOA-UHFFFAOYSA-N
    • SMILES: IC1C=C(CN)C(C(F)F)=NC=1CC(=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 269
  • Topological Polar Surface Area: 65.2
  • XLogP3: 0.8

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029021060-250mg
Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate
1805431-04-2 95%
250mg
$1,038.80 2022-04-01
Alichem
A029021060-500mg
Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate
1805431-04-2 95%
500mg
$1,802.95 2022-04-01
Alichem
A029021060-1g
Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate
1805431-04-2 95%
1g
$3,039.75 2022-04-01

Additional information on Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate (CAS No. 1805431-04-2): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate, identified by its CAS number 1805431-04-2, represents a sophisticated intermediate in the realm of pharmaceutical chemistry. This compound has garnered significant attention due to its structural features and its potential applications in the synthesis of biologically active molecules. The presence of both amino and difluoromethyl substituents, alongside an iodopyridine core, makes it a versatile building block for drug discovery and development.

The< strong> iodopyridine moiety is particularly noteworthy, as it serves as an excellent handle for further functionalization through cross-coupling reactions. These reactions are pivotal in modern organic synthesis, enabling the construction of complex molecular architectures with high precision. The< strong> difluoromethyl group, on the other hand, is renowned for its ability to modulate metabolic stability and binding affinity in drug candidates. Its incorporation into pharmacophores can significantly enhance the pharmacological properties of a molecule, making it a sought-after feature in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Among these, cancer remains a major global health challenge. The< strong> amino-substituted pyridine derivatives have shown promise in this context, particularly as inhibitors of key enzymes involved in tumor growth and progression. Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate aligns with this trend, offering a scaffold that can be readily modified to develop next-generation anticancer drugs.

The< strong>Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate CAS No. 1805431-04-2 is also of interest in the field of inflammation and immunology. Emerging evidence suggests that< strong>difluorinated compounds can exhibit potent anti-inflammatory effects by interfering with signaling pathways associated with immune responses. By leveraging the< strong>iodopyridine core, researchers can design molecules that selectively target inflammatory mediators, thereby providing new avenues for treating chronic inflammatory disorders.

The utility of this compound extends beyond oncology and immunology. It has been explored as a precursor for the synthesis of novel antimicrobial agents, addressing the growing threat of antibiotic-resistant bacteria. The< strong>amino group provides a site for further derivatization, allowing chemists to introduce structural elements that enhance binding to bacterial targets while minimizing toxicity to host cells.

The synthesis of Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has been instrumental in achieving the desired product with minimal side reactions. These techniques not only improve efficiency but also enhance scalability, making the compound more accessible for industrial applications.

In conclusion, Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine-6-acetate (CAS No. 1805431-04-2) stands as a testament to the ingenuity of modern pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable intermediate for developing innovative therapeutic agents across multiple disease areas. As research continues to uncover new applications for this compound, its significance in drug discovery is poised to grow even further.

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